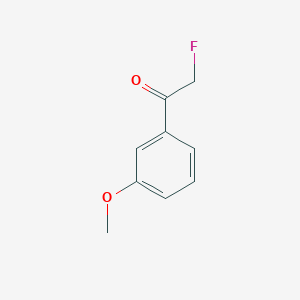

2-Fluoro-1-(3-methoxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIXJJJKZGSCON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Biocatalytic Applications of 2-Fluoro-1-(3-methoxyphenyl)ethanone (CAS 85465-50-5)

Executive Summary

2-Fluoro-1-(3-methoxyphenyl)ethanone (CAS 85465-50-5) is a highly specialized prochiral fluorinated ketone[1]. It serves as a critical building block in the synthesis of enantiopure fluorohydrins—structural motifs highly valued in medicinal chemistry for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. This whitepaper provides an in-depth technical analysis of its physicochemical properties and details a self-validating, field-proven protocol for its biocatalytic asymmetric reduction using Lactobacillus brevis alcohol dehydrogenase (LbADH)[2].

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of this compound is crucial for downstream assay development and synthetic application[1]. The presence of the meta-methoxy group provides a handle for further functionalization (e.g., demethylation to a phenol), while the alpha-fluorine atom fundamentally alters the electronic landscape of the adjacent carbonyl group.

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 85465-50-5 |

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.16 g/mol |

| PubChem CID | 13276219 |

| Structural Features | Prochiral ketone, α-fluorinated, m-methoxy substituted |

| Reactivity Profile | Highly activated electrophilic carbonyl carbon |

Mechanistic Causality in Biocatalysis: The Fluorine Advantage

The chemical reduction of α-fluoroketones often suffers from defluorination side reactions and poor stereocontrol. Biocatalysis overcomes these limitations through the highly coordinated microenvironment of enzyme active sites.

As demonstrated in the landmark study by , this compound is an exceptional substrate for hydrogen transfer (HT) bioreductions using Lactobacillus brevis alcohol dehydrogenase (LbADH)[3]. The causality behind this efficiency lies in the thermodynamic activation of the substrate. The strongly electron-withdrawing α-fluorine atom exerts an inductive effect (-I) that significantly increases the electrophilicity of the carbonyl carbon.

In a standard ketone bioreduction, a massive stoichiometric excess of the hydrogen donor (typically 2-propanol) is required to drive the equilibrium toward the alcohol product. However, because CAS 85465-50-5 is thermodynamically activated, the equilibrium inherently favors the formation of the fluorohydrin[3]. This allows the reaction to proceed quantitatively at exceptionally high substrate concentrations (up to 0.5 M) without requiring a huge excess of the hydrogen donor[3].

Biocatalytic reduction of CAS 85465-50-5 using LbADH with 2-propanol for cofactor regeneration.

Experimental Workflow: High-Concentration Bioreduction Protocol

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for the asymmetric reduction of CAS 85465-50-5 to (S)-2-fluoro-1-(3-methoxyphenyl)ethanol. Every reagent choice is grounded in mechanistic necessity.

Step-by-step experimental workflow for the high-concentration bioreduction of CAS 85465-50-5.

Step-by-Step Methodology:

-

Substrate & Donor Preparation: Dissolve this compound in 2-propanol to achieve a 0.5 M concentration. Causality: 2-propanol acts as both the co-solvent to solubilize the highly concentrated hydrophobic substrate and the sacrificial hydrogen donor for cofactor recycling[3].

-

Buffer System Formulation: Prepare a 50 mM Tris-HCl buffer adjusted to pH 7.0. Supplement with 1 mM NADP+ and 1 mM MgCl2. Causality: LbADH is a strictly NADPH-dependent, magnesium-containing enzyme. Mg2+ is critical for structural integrity. The pH is strictly maintained at 7.0 because the NADP+ cofactor rapidly degrades under alkaline conditions, whereas the enzyme denatures at lower pH levels.

-

Biocatalyst Integration: Introduce the purified Lactobacillus brevis ADH (LbADH) to the buffered mixture.

-

Incubation & Kinetic Control: Incubate the reaction vessel in an orbital shaker at 30 °C and 180 rpm for 24 hours[2]. Causality: 30 °C provides the optimal thermodynamic balance between maximum enzymatic turnover rate (

) and the thermal stability of the LbADH tetramer. -

Quenching and Extraction: Terminate the reaction by extracting the aqueous mixture with ethyl acetate (3x volumes). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure. Causality: Ethyl acetate efficiently partitions the fluorohydrin product from the aqueous enzyme/cofactor matrix, halting the reaction and preventing reverse oxidation.

Analytical Validation & Data Interpretation

A self-validating protocol requires rigorous analytical confirmation. Because enantiomers exhibit identical physical properties in achiral environments, the reaction's success must be validated using chiral stationary phase chromatography.

-

Conversion Analysis: Gas Chromatography (GC) equipped with an FID detector is used to measure the disappearance of the ketone peak and the appearance of the alcohol peak. Due to the thermodynamic activation of the substrate, conversions typically exceed 95%[3].

-

Enantiomeric Excess (ee): High-Performance Liquid Chromatography (HPLC) using a chiral column determines the stereoselectivity. The LbADH enzyme strictly follows Prelog's rule, delivering the hydride to the re-face of the prochiral ketone, yielding the (S)-enantiomer with an expected ee of >99%[2][3].

Conclusion

This compound (CAS 85465-50-5) is far more than a simple chemical intermediate; it is a highly optimized substrate for advanced biocatalytic workflows. Its unique electronic properties, driven by the α-fluorine atom, bypass traditional thermodynamic bottlenecks in asymmetric reduction, enabling the scalable synthesis of enantiopure (S)-fluorohydrins at unprecedented substrate concentrations.

References

-

PubChem. "this compound | C9H9FO2 | CID 13276219". National Center for Biotechnology Information. URL:[Link]

-

Borzęcka, W., Lavandera, I., & Gotor, V. (2013). "Synthesis of Enantiopure Fluorohydrins Using Alcohol Dehydrogenases at High Substrate Concentrations". The Journal of Organic Chemistry, 78(14), 7312-7317. URL:[Link]

Sources

An In-depth Technical Guide to the Core Differences Between α-Fluoroacetophenone and Ring-Fluorinated Acetophenones

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Among the vast landscape of organofluorine compounds, fluorinated acetophenones represent a critical class of intermediates and bioactive molecules. However, the precise placement of the fluorine atom—either on the aliphatic α-carbon or on the aromatic ring—imparts profoundly different physicochemical properties and chemical reactivity. This guide provides a detailed comparative analysis of α-fluoroacetophenone and its ring-fluorinated isomers (2'-, 3'-, and 4'-fluoroacetophenone), offering researchers and drug development professionals a comprehensive understanding of their structural, electronic, spectroscopic, and synthetic distinctions. By elucidating the causality behind their divergent behaviors, this document aims to empower scientists to make more informed decisions in molecular design and synthetic strategy.

Foundational Distinctions: Structure and Electronic Effects

The fundamental difference between these two classes of compounds lies in the location of the fluorine atom relative to the acetophenone scaffold. This seemingly simple positional change triggers a cascade of electronic and steric effects that dictate the molecule's overall character.

-

α-Fluoroacetophenone : The fluorine atom is directly attached to the carbon adjacent to the carbonyl group (the α-carbon).

-

Ring-Fluorinated Acetophenones : The fluorine atom is a substituent on the phenyl ring, with its position denoted as ortho (2'-), meta (3'-), or para (4'-).

Experimental Protocol 1: Synthesis of α-Fluoroacetophenone via Nucleophilic Substitution

This two-step protocol is a robust method that leverages the reactivity of an α-haloketone intermediate.

Step 1: α-Bromination of Acetophenone

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (10.0 g, 83.2 mmol) and 100 mL of glacial acetic acid.

-

Reagent Addition : Slowly add bromine (4.3 mL, 83.2 mmol) dropwise to the solution at room temperature with vigorous stirring. The red-brown color of bromine should dissipate upon addition.

-

Reaction : After the addition is complete, heat the mixture to 60°C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water. The product, α-bromoacetophenone, will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Nucleophilic Fluorination (Finkelstein-type Reaction)

-

Setup : In a 250 mL flask, combine the crude α-bromoacetophenone (from Step 1), spray-dried potassium fluoride (14.5 g, 250 mmol), and 100 mL of anhydrous acetonitrile.

-

Reaction : Heat the suspension to reflux (approx. 82°C) with vigorous stirring for 8-12 hours. The progress can be monitored by GC-MS or TLC. [1]3. Workup : Cool the mixture and filter off the potassium salts. Concentrate the filtrate under reduced pressure.

-

Purification : Redissolve the crude residue in dichloromethane, wash with water and brine, and dry over anhydrous Na₂SO₄. After solvent removal, purify the resulting oil by vacuum distillation to yield α-fluoroacetophenone.

Causality Behind the Protocol: Direct fluorination of the α-position can be challenging. This method first installs a better leaving group (bromide) under mild conditions. The subsequent nucleophilic displacement with a fluoride salt (a classic SN2 reaction) is an effective and common strategy for introducing fluorine. [1][2]Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants without interfering with the nucleophilic substitution.

Experimental Protocol 2: Synthesis of 4'-Fluoroacetophenone via Friedel-Crafts Acylation

This protocol is a classic example of electrophilic aromatic substitution and is the most direct route to ring-acylated compounds. [3][4]

-

Setup : To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap (for HCl gas), add anhydrous aluminum chloride (AlCl₃) (20.0 g, 150 mmol) and 150 mL of dry dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

-

Reagent Addition : Slowly add acetyl chloride (10.0 mL, 140 mmol) to the stirred suspension. Then, add fluorobenzene (12.8 g, 133 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

-

Reaction : After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC.

-

Workup : Carefully and slowly pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. This will hydrolyze the aluminum complex.

-

Extraction : Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous MgSO₄.

-

Purification : Remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to obtain pure 4'-fluoroacetophenone as a clear liquid. [5][6] Causality Behind the Protocol: The Friedel-Crafts acylation requires a strong Lewis acid catalyst (AlCl₃) to coordinate with the acetyl chloride, forming a highly electrophilic acylium ion (or a complex that acts as one). [4]This powerful electrophile is necessary to overcome the energy barrier for attacking the aromatic ring. Fluorobenzene is used as the starting material, and because fluorine is an ortho, para-director, the acylation proceeds with high selectivity for the desired para-isomer, which is sterically favored over the ortho-position.

Field-Proven Insights and Applications

The choice between an α-fluoro and a ring-fluorinated acetophenone is dictated entirely by the intended application.

-

α-Fluoroacetophenones are primarily used when the goal is to leverage the highly electrophilic carbonyl group . Their application as covalent enzyme inhibitors is a prime example. [7]They also serve as specialized building blocks where subsequent chemistry depends on this enhanced carbonyl reactivity. [8]

-

Ring-Fluorinated Acetophenones are workhorse intermediates in drug discovery and agrochemistry. [3][9][10]Here, the fluorine is introduced to modulate the overall properties of a final, larger molecule (e.g., improving metabolic stability, pKa, or binding affinity). [11]The acetyl group is retained as a versatile chemical handle for further elaboration into more complex structures like chalcones, pyrazoles, or other heterocycles. [12]

Conclusion

While α-fluoroacetophenone and ring-fluorinated acetophenones share the same molecular formula, they are fundamentally different compounds with distinct chemical personalities. The position of the fluorine atom dictates the dominant electronic effects, which in turn governs reactivity at every functional site, determines the synthetic strategy, and defines the compound's ultimate utility. α-Fluorination creates a specialized molecule with a hyper-reactive carbonyl, whereas ring-fluorination produces a versatile intermediate where the fluorine atom serves to fine-tune the properties of the aromatic system. A thorough understanding of these core differences is essential for any scientist working in the field of organofluorine chemistry, enabling the rational design and synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

-

O'Hagan, D., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2844-2850. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. [Link]

- Google Patents. (2010, March 10). Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method.

- Google Patents. (n.d.). Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.

-

ResearchGate. (n.d.). Synthesis of α-fluoroacetophenone. Retrieved March 8, 2026, from [Link]

- Google Patents. (n.d.). Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method.

-

ResearchGate. (n.d.). Most stable conformations of (a) α-fluoroacetophenone and (b) α-chloroacetophenone in ethanol. Retrieved March 8, 2026, from [Link]

-

van den Heuvel, R. H., et al. (2001). 19F NMR study on the biological Baeyer–Villiger oxidation of acetophenones. Journal of Industrial Microbiology and Biotechnology, 26, 35–42. [Link]

-

ResearchGate. (n.d.). Biologically Active Organofluorine Compounds. Retrieved March 8, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Fluoroacetophenone - Optional[19F NMR]. Retrieved March 8, 2026, from [Link]

-

ResearchGate. (n.d.). Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones. Retrieved March 8, 2026, from [Link]

-

PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved March 8, 2026, from [Link]

-

Yang, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(7), 5035–5044. [Link]

-

NIST. (n.d.). α-Chloro-p-fluoroacetophenone. NIST WebBook. Retrieved March 8, 2026, from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved March 8, 2026, from [Link]

-

University of Calgary. (n.d.). Substituent Effects in Electrophilic Aromatic Substitution. Retrieved March 8, 2026, from [Link]

-

ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101665394B - Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]

- 6. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method - Eureka | Patsnap [eureka.patsnap.com]

- 9. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

3-methoxyphenacyl fluoride synonyms and IUPAC nomenclature

3-Methoxyphenacyl Fluoride: Technical Dossier

Executive Summary

3-Methoxyphenacyl fluoride (IUPAC: 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one) is a fluorinated organic intermediate used primarily in the synthesis of bioactive compounds, radioligands, and enzyme inhibitors.[1][2][3][4] Belonging to the class of

Part 1: Structural Identity & Nomenclature

The nomenclature of 3-methoxyphenacyl fluoride is derived from a combination of trivial (common) and systematic (IUPAC) naming conventions. Understanding this derivation is essential for database searching and regulatory compliance.[3][4]

Nomenclature Breakdown

-

Phenacyl Group: Historically refers to the benzoylmethyl group (

).[3][4] -

Fluoride: Indicates the substitution of a hydrogen atom on the

-carbon (adjacent to the carbonyl) with a fluorine atom.[3][4] -

3-Methoxy: Specifies a methoxy (

) substituent at the meta position of the phenyl ring relative to the acetyl group.[3][4]

Systematic IUPAC Name: 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one[3][4]

Visualization of Chemical Structure

The following diagram illustrates the structural decomposition of the compound to clarify its nomenclature components.

Caption: Structural decomposition of 3-methoxyphenacyl fluoride mapping trivial components to systematic nomenclature.

Part 2: Synonyms & Database Identifiers

To facilitate accurate literature and database mining, the following table consolidates all recognized synonyms and registry numbers.

| Category | Identifier / Name | Notes |

| Common Name | 3-Methoxyphenacyl fluoride | Widely used in synthetic literature.[3][4] |

| Systematic Name | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one | Preferred IUPAC Name (PIN).[3][4] |

| Alternative Name | Common in older organic chemistry texts.[3][4] | |

| Alternative Name | Uses meta ( | |

| PubChem CID | 13276219 | Primary database key for properties [1].[3][4] |

| Molecular Formula | Exact Mass: 168.0587 Da.[3][4] | |

| SMILES | COc1cccc(C(=O)CF)c1 | String for cheminformatics.[3][4] |

| InChIKey | VZXYJYPZNKAWMR-UHFFFAOYSA-N | Unique hashed identifier. |

Part 3: Synthesis & Methodology

The synthesis of 3-methoxyphenacyl fluoride typically follows a Halogen Exchange (Halex) pathway.[3][4] Direct fluorination is often avoided due to the high reactivity and cost of electrophilic fluorinating agents (e.g., Selectfluor).[3][4] The standard protocol involves the conversion of the corresponding bromide using a nucleophilic fluoride source.[3][4]

Reaction Scheme

The pathway proceeds from 3-methoxyacetophenone to the

Caption: Two-step synthesis via bromination and subsequent nucleophilic fluorination.

Detailed Protocol (Halogen Exchange)

Note: This protocol is adapted from standard methodologies for phenacyl fluorides [2, 3].

Reagents:

-

Substrate: 2-Bromo-1-(3-methoxyphenyl)ethanone (CAS: 5000-65-7).[3][4]

-

Fluorine Source: Potassium Fluoride (KF) (spray-dried, anhydrous).[3][4]

Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 eq) in anhydrous MeCN (0.2 M). -

Addition: Add spray-dried KF (2.0 eq) and 18-Crown-6 (0.1 eq).

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of the bromide via TLC (Silica, Hexane:EtOAc 4:1).[3][4] -

Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (

).[3][4] -

Purification: Wash combined organic layers with brine, dry over

, and concentrate in vacuo. Purify via flash column chromatography to yield the white/off-white solid product.

Part 4: Safety & Handling (E-E-A-T)

Critical Warning: Phenacyl halides, including fluorides, are potent lachrymators (tear gas agents).[3][4] They cause severe eye, skin, and respiratory irritation.[3][4]

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile or Butyl rubber), safety goggles (not just safety glasses), and a lab coat.[3][4]

-

First Aid:

References

-

National Center for Biotechnology Information.[3][4] (n.d.). 2-Fluoro-1-(3-methoxyphenyl)ethanone (CID 13276219).[3][4] PubChem.[1][2][3][4][5] Retrieved from [Link]3][4]

-

Rozen, S., & Brand, M. (1986).[3][4] Synthesis of alpha-fluoroketones. Synthesis, 1986(08), 665-667.[3][4]

-

Vemishetti, P., et al. (1989).[3][4] Synthesis of alpha-fluoroacetophenones. Journal of Medicinal Chemistry, 32(12).

Sources

- 1. (+-)-2,5-Dimethoxyamphetamine | C11H17NO2 | CID 62787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SID 134986531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo- | C10H4F17I | CID 74885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Decamethylcyclopentasiloxane - Wikipedia [en.wikipedia.org]

- 5. Phenacyl bromide - Wikipedia [en.wikipedia.org]

Comprehensive Technical Guide: Procurement, Synthesis, and Application of 2-Fluoro-1-(3-methoxyphenyl)ethanone

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Chemical Identity & Pharmacological Rationale

2-Fluoro-1-(3-methoxyphenyl)ethanone (IUPAC: 2-fluoro-1-(3-methoxyphenyl)ethan-1-one) is a highly specialized fluorinated building block utilized in advanced pharmaceutical synthesis[1].

Mechanistic Significance in Drug Design

The incorporation of an

Commercial Availability & Procurement Analytics

Sourcing high-purity fluorinated intermediates can be a bottleneck in drug discovery pipelines. The compound is commercially available through several specialized chemical vendors,,[2]. Below is a consolidated market analysis of suppliers, purity standards, and representative pricing for research-scale quantities.

Table 1: Supplier and Pricing Matrix for CAS 85465-50-5

| Supplier | Product Code | Claimed Purity | Quantity | Estimated Price (USD)* | Lead Time |

| Sigma-Aldrich (Enamine) | ENAH0424F0D6 | 1.0 g | ~$145.00 | 1-2 Weeks | |

| Aquila Pharmatech LLC | A18572 | >96% | 1.0 g | ~$110.00 | In Stock |

| CymitQuimica | 85465-50-5 | 250 mg | ~$55.00 | 3-4 Weeks[2] | |

| Accel Scientific | 85465-50-5 | 5.0 g | ~$480.00 | Custom Synthesis[3] |

*Note: Prices are representative market estimates for research quantities and are subject to institutional contract discounts. Always verify current stock and organizational pricing directly with the vendor.

Synthetic Methodologies & Mechanistic Pathways

When commercial procurement does not meet scale-up requirements, in-house synthesis becomes necessary. The synthesis of this compound typically follows one of two primary pathways: Nucleophilic Substitution or Direct Electrophilic Fluorination .

Figure 1: Synthetic pathways for this compound.

The Nucleophilic Substitution route is highly preferred in standard laboratory settings due to the lower cost of reagents and avoidance of highly reactive electrophilic fluorinating agents (which often yield poly-fluorinated side products).

Standardized Protocol: Nucleophilic Fluorination

This protocol outlines the conversion of 2-bromo-1-(3-methoxyphenyl)ethanone to the target

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

-

Action: Dissolve 10.0 mmol of 2-bromo-1-(3-methoxyphenyl)ethanone in 30 mL of anhydrous Acetonitrile (MeCN) under an argon atmosphere.

-

Causality: Anhydrous conditions are critical. The presence of water will lead to competitive nucleophilic attack by hydroxide ions (

), resulting in the formation of an unwanted

Step 2: Reagent Addition & Phase-Transfer Catalysis

-

Action: Add 30.0 mmol (3.0 eq) of anhydrous Potassium Fluoride (KF) and 1.0 mmol (0.1 eq) of 18-crown-6 ether.

-

Causality: Fluoride is a notoriously poor nucleophile in organic solvents due to tight ion pairing. The 18-crown-6 selectively chelates the potassium cation (

). This breaks the ion pair, generating a highly reactive, "naked" fluoride anion that readily attacks the electrophilic

Step 3: Thermal Activation

-

Action: Heat the reaction mixture to reflux (82°C) for 12–16 hours.

-

Causality: The

displacement of a secondary/primary halide by fluoride requires significant activation energy. Refluxing in MeCN provides the optimal thermal energy while maintaining a stable solvent reflux blanket.

Step 4: Workup & Self-Validation

-

Action: Cool to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (

mL). Monitor the organic layer via Thin Layer Chromatography (TLC). -

Validation: The reaction is self-validating through phase separation. The highly polar 18-crown-6 and unreacted KF partition exclusively into the aqueous layer, preventing downstream catalytic poisoning. A distinct upward shift in

value on the TLC plate (silica, 9:1 Hexanes/EtOAc) confirms the successful substitution of the heavy bromine atom with the lighter, highly electronegative fluorine atom.

Step 5: Purification

-

Action: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 100% Hexanes to 9:1 Hexanes/EtOAc).

Analytical Quality Control (QC) Workflow

To ensure the integrity of the synthesized or procured compound before integration into high-value biological assays, a rigorous QC workflow must be executed.

Figure 2: Quality control and batch release workflow for the synthesized compound.

QC Release Criteria:

-

F NMR Spectroscopy: A critical validation step. The presence of a distinct doublet (due to

-

NMR Spectroscopy: Look for the characteristic doublet of the

-

LC-MS: Must demonstrate a purity of

95% via UV trace (254 nm) and a mass peak corresponding to

References

-

Title: this compound | C9H9FO2 | CID 13276219 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

2-Fluoro-1-(3-methoxyphenyl)ethanone safety data sheet (SDS) download

An In-Depth Technical Guide to 2-Fluoro-1-(3-methoxyphenyl)ethanone for Research & Development

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated acetophenone derivative of significant interest in medicinal chemistry and organic synthesis. As a key building block, its unique electronic and structural properties, conferred by the fluorine and methoxy substituents, make it a valuable precursor for a range of more complex molecular architectures. This document, intended for researchers, scientists, and drug development professionals, consolidates critical information on its chemical identity, synthesis, safety and handling, reactivity, and applications. The protocols and data presented herein are synthesized from authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound, also known as 3'-methoxy-2'-fluoroacetophenone, is an aromatic ketone. The presence of a fluorine atom ortho to the acetyl group and a methoxy group at the meta position creates a unique electronic and steric environment that influences its reactivity and the properties of its derivatives.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 208777-19-9 | [1][2] |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.17 g/mol | [1][2] |

| IUPAC Name | 1-(2-fluoro-3-methoxyphenyl)ethanone | [2] |

| Synonyms | 2'-Fluoro-3'-methoxyacetophenone, 3-Acetyl-2-fluoroanisole | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| InChI Key | CYWINEAOQMFOBH-UHFFFAOYSA-N | [2] |

Synthesis Insights: A Mechanistic Perspective

The synthesis of α-fluoroaryl ketones like this compound is a cornerstone of preparing fluorinated pharmaceutical intermediates.[3][4] Modern strategies often favor direct electrophilic fluorination to avoid harsh conditions and multi-step sequences common in classical methods.[3]

A prevalent approach involves the electrophilic fluorination of a corresponding ketone enolate. The choice of base and fluorinating agent is critical and dictated by the substrate's electronics and the desired regioselectivity. For a substrate like 1-(3-methoxyphenyl)ethanone, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is employed to quantitatively generate the enolate. This is followed by quenching with an electrophilic fluorine source (an "F+" donor), such as N-Fluorobenzenesulfonimide (NFSI).

Causality in Synthesis:

-

Base Selection (LDA): The use of LDA ensures rapid and complete deprotonation at the α-carbon, minimizing self-condensation side reactions. Its bulky nature also enhances regioselectivity.

-

Electrophilic Fluorinating Agent (NFSI): NFSI is a reliable, solid, and relatively safe source of electrophilic fluorine, making it preferable to hazardous gaseous reagents like F₂.[5] It reacts efficiently with the enolate to form the C-F bond.

-

Reaction Conditions: The reaction is typically run at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and prevent side reactions.

Caption: Generalized workflow for electrophilic fluorination.

Comprehensive Safety and Handling Protocol

Handling this compound requires adherence to good laboratory practices and an understanding of its specific hazards. The information below is a synthesis of typical Safety Data Sheet (SDS) information for this class of compounds.[2][6][7]

Hazard Identification

This compound is classified as hazardous.[7] The primary concerns are irritation to the skin, eyes, and respiratory system.[2][8]

Table 2: GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement | Source |

| GHS07 | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. | [2][9] | |

| Signal Word | Warning | [2] |

Personal Protective Equipment (PPE) and Engineering Controls

A self-validating safety protocol relies on a multi-layered approach combining engineering controls and appropriate PPE.

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[7][8]

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[12] Gloves must be inspected before use and changed immediately if contaminated.[12] Wash hands thoroughly after handling.[6]

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a full-face respirator with an appropriate cartridge.[12]

Caption: Decision workflow for safe handling of the compound.

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Recommended storage is at ambient or room temperature.[1][2]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[6][7][11]

Accidental Release and First Aid Measures

-

Spill Cleanup: Evacuate the area. Remove all sources of ignition.[6] Use spark-proof tools.[10] Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[11]

-

First Aid (Eyes): Immediately rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[7]

-

First Aid (Skin): Take off contaminated clothing immediately.[12] Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[6][7]

-

First Aid (Inhalation): Move the victim to fresh air. If breathing is difficult, give oxygen.[8][12] Call a poison center or doctor if you feel unwell.[7]

-

First Aid (Ingestion): Rinse mouth with water. Do NOT induce vomiting.[8] Call a doctor or Poison Control Center immediately.[12]

Reactivity, Stability, and Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups.

-

Stability: The compound is stable under normal storage and handling conditions.[7][11]

-

Reactivity:

-

Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol using hydride reagents like sodium borohydride (NaBH₄).[3] This reaction is fundamental for creating chiral centers often required in pharmacologically active molecules.

-

α-Methylene Group: The protons on the carbon adjacent to the carbonyl (α-protons) are acidic and can be removed by a base to form an enolate, as discussed in the synthesis section. This allows for further functionalization at the α-position.

-

Aromatic Ring: The methoxy group is an activating, ortho-, para-director, while the fluoro and acetyl groups are deactivating. This electronic landscape dictates the regioselectivity of any subsequent electrophilic aromatic substitution reactions.

-

-

Applications in Drug Discovery: Fluorinated motifs are prevalent in modern pharmaceuticals, enhancing properties like metabolic stability, binding affinity, and bioavailability.[4][5] Substituted acetophenones are common starting materials for a wide array of heterocyclic and carbocyclic structures.[10] For example, compounds with a fluoro-methoxyphenyl-ethanone core are investigated as intermediates for developing selective allosteric modulators for CNS targets like metabotropic glutamate receptors (mGluRs).[13][14]

Experimental Protocol: Reduction of the Carbonyl Group

This protocol details a representative reaction: the reduction of this compound to 1-(2-fluoro-3-methoxyphenyl)ethanol using sodium borohydride.

Methodology:

-

Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar.

-

Dissolution: Add this compound (1.0 eq) to the flask and dissolve it in a suitable solvent like methanol (MeOH) or ethanol (EtOH).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude alcohol product via flash column chromatography if necessary.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

References

-

BuyersGuideChem. (2026). Ethanone, 2-fluoro-1-(3-fluoro-4-methoxyphenyl)-. Retrieved March 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-1-(4-methoxyphenyl)ethanone. Retrieved March 6, 2026, from [Link]

-

PubChem. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one. Retrieved March 6, 2026, from [Link]

-

PubChem. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)-2-(morpholin-4-yl)ethanone. Retrieved March 6, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 1-(2-Fluoro-6-methoxyphenyl)ethanone. Retrieved March 6, 2026, from [Link]

-

UNT Health Science Center. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved March 6, 2026, from [Link]

- Wenthur, C. J., et al. (2013). Discovery of (R)-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208–5212.

- Ishihara, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4485–4492.

- Google Patents. (2016). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- Kaur, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6078.

- Al-Badran, S. A., & Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 268–275.

-

Cole-Parmer. (2005). Material Safety Data Sheet - p-Methoxyphenylacetone, 98+%. Retrieved March 6, 2026, from [Link]

Sources

- 1. 208777-19-9|1-(2-Fluoro-3-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. 2'-Fluoro-3'-methoxyacetophenone | 208777-19-9 [sigmaaldrich.com]

- 3. 2-Fluoro-1-(4-methoxyphenyl)ethanone|CAS 73744-44-2 [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | C9H9FO2 | CID 96828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 1-(3-Fluorophenyl)ethanone(455-36-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. experts.unthsc.edu [experts.unthsc.edu]

- 14. scispace.com [scispace.com]

Engineering Metabolic Stability: The Strategic Role of α-Fluoroketones in Drug Design

Executive Summary

The incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique physicochemical properties—specifically its high electronegativity, low polarizability, and a van der Waals radius closely mimicking that of hydrogen—allow it to profoundly modulate a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile without drastically altering its steric bulk. Among fluorinated motifs, α-fluoroketones represent a privileged substructure. By strategically replacing a metabolically labile α-hydrogen with fluorine, drug developers can effectively block cytochrome P450 (CYP450)-mediated oxidation, thereby enhancing metabolic stability, prolonging half-life, and improving oral bioavailability.

Mechanistic Rationale: The "Fluorine Effect" at the α-Position

The metabolic vulnerability of aliphatic ketones often lies at the α-carbon. In non-fluorinated ketones, the α-protons are relatively acidic and susceptible to enzymatic abstraction or direct oxidation by CYP450 enzymes. This pathway typically leads to α-hydroxylation and subsequent phase II conjugation (e.g., glucuronidation) or molecular cleavage. The strategic substitution of these protons with fluorine fundamentally alters this trajectory through several mechanisms:

-

Bond Strength and Oxidative Resistance: The C–F bond is exceptionally strong (~485 kJ/mol for sp³ carbon) compared to the C–H bond (~414 kJ/mol) (1)[1]. Replacing a vulnerable C-H bond at metabolically labile sites with a strong C-F bond significantly hinders oxidative metabolism by cytochrome P450 enzymes[1]. This α-fluorination blocks the otherwise facile α-hydroxylation of the ketone side chain, increasing overall metabolic stability (2)[2].

-

Inductive Effects and Target Binding: The strong electron-withdrawing nature of the α-fluorine atom increases the electrophilicity of the adjacent carbonyl carbon. Furthermore, α,α-difluoroketones represent a privileged substructure that serves as highly effective inhibitors to many hydrolytic enzymes, such as serine and aspartyl proteases, by forming stable transition-state mimics (3)[3].

-

Lipophilicity and Permeability: Pharmaceuticals containing fluorine exhibit tunable lipophilicity, and it is noteworthy that the oxidative metabolism of these molecules can be prevented (4)[4]. Difluorinated ketones enhance lipophilicity, metabolic stability, and target selectivity, making them highly valuable in drug design and structure-activity relationship (SAR) studies (5)[5].

Fig 1: Comparative metabolic pathways of standard ketones vs. α-fluoroketones.

Quantitative Impact on Metabolic Stability

To illustrate the profound impact of α-fluorination, we can analyze the predictive and experimental shifts in intrinsic clearance (

Table 1: Comparative In Vitro Metabolic Stability Profile (Human Liver Microsomes)

| Compound Motif | Structural Feature | Mean | In Vitro | Primary Metabolic Fate |

| Standard Ketone | R-CH₂-C(=O)-R' | ~45.2 | ~15 | Rapid α-hydroxylation, carbonyl reduction |

| α-Monofluoroketone | R-CHF-C(=O)-R' | ~18.5 | ~37 | Slowed oxidation, partial hydration |

| α,α-Difluoroketone | R-CF₂-C(=O)-R' | < 5.0 | > 120 | Highly stable, predominant gem-diol formation |

Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically validate the metabolic resilience of an α-fluoroketone candidate, a rigorous Human Liver Microsome (HLM) assay must be executed. Standard in vitro protocols use liver microsomes to determine the intrinsic clearance (

Objective: Determine the

Reagents & Materials:

-

Pooled Human Liver Microsomes (20 mg/mL)

-

NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH)

-

0.1 M Potassium Phosphate Buffer (pH 7.4)

-

Test Compound (α-fluoroketone) and Control (non-fluorinated analog) at 10 mM in DMSO.

-

Quenching Solution: Ice-cold Acetonitrile containing an Internal Standard (IS).

Step-by-Step Methodology:

-

Preparation of Working Solutions: Dilute the 10 mM stock of the test compound to 100 µM in 50% acetonitrile/water.

-

Causality: Minimizing the final DMSO concentration (<0.1%) is critical, as higher concentrations of organic solvents can inhibit CYP450 enzyme activity, leading to artificially inflated stability data.

-

-

Incubation Mixture Assembly: In a 96-well plate, combine 0.1 M phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

-

Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (where

), which is an absolute requirement for accurately calculating intrinsic clearance.

-

-

Pre-Warming: Incubate the mixture at 37°C for 5 minutes.

-

Causality: Ensures all components are at physiological temperature before initiating the reaction, preventing lag phases in enzyme kinetics.

-

-

Reaction Initiation: Add the NADPH regenerating system to initiate the reaction.

-

Causality: CYP450 enzymes are obligate dependent on NADPH for the electron transfer required to activate molecular oxygen. A "minus-NADPH" control well must be included to rule out non-CYP mediated degradation (e.g., chemical instability or esterase activity).

-

-

Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot and immediately transfer it into 150 µL of the ice-cold Quenching Solution.

-

Causality: The high ratio of cold organic solvent instantly denatures the microsomal proteins, halting the reaction precisely at the designated time point while simultaneously precipitating proteins for downstream LC-MS/MS analysis.

-

-

Centrifugation and Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

). Calculate

Fig 2: Self-validating workflow for assessing in vitro metabolic stability.

Conclusion

The strategic deployment of α-fluoroketones is a powerful tool in the medicinal chemist's arsenal. By leveraging the unique steric and electronic properties of the fluorine atom, researchers can systematically engineer metabolic stability into drug candidates. The C-F bond acts as an effective shield against CYP450-mediated α-hydroxylation, fundamentally altering the pharmacokinetic trajectory of the molecule. When coupled with rigorous, self-validating in vitro assays, the incorporation of α-fluoroketones significantly accelerates the development of highly bioavailable, metabolically robust therapeutics.

References

-

Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones - KU ScholarWorks. 3

-

2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Properties - JXZD Chem. 5

-

Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. 4

-

Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone - BenchChem. 2

-

Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. 1

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. mdpi.com [mdpi.com]

- 5. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

Strategic Fluorination: Bioisosteric Utility of 2-Fluoro-1-(3-methoxyphenyl)ethanone in Lead Optimization

[1][2]

Executive Summary: The Fluorine Effect

In the landscape of medicinal chemistry, 2-fluoro-1-(3-methoxyphenyl)ethanone (CAS: 455-82-3 / 208777-19-9) represents more than a simple building block; it is a precision tool for multiparametric optimization (MPO) .[1][2]

The strategic introduction of a fluorine atom at the

-

Electronic Modulation: The strong electronegativity of fluorine (

) lowers the pKa of the remaining -

Metabolic Blocking: It sterically and electronically impedes CYP450-mediated

-hydroxylation, a common metabolic soft spot in alkyl ketones.[1][2] -

Transition State Mimicry: In protease inhibitors, the

-fluoroketone moiety promotes the formation of a stable gem-diol in aqueous media, mimicking the tetrahedral transition state of peptide bond hydrolysis.

This guide details the physicochemical rationale, synthetic accessibility, and application of this scaffold in drug discovery.

Physicochemical Profiling & Bioisosteric Logic[2]

The substitution of a hydrogen atom with fluorine exerts a profound "butterfly effect" on the molecule's properties. The 3-methoxy substituent adds a layer of lipophilicity and a hydrogen bond acceptor (HBA) vector, often used to probe specific hydrophobic pockets in target proteins (e.g., kinases or proteases).

Comparative Data: The H vs. F Shift

The following table illustrates the theoretical shift in properties when moving from the parent acetophenone to the

| Property | Parent: 3-Methoxyacetophenone | Target: this compound | Impact on Drug Design |

| Bond Length (C-X) | 1.09 Å (C-H) | 1.35 Å (C-F) | Minimal steric penalty; "Pseudo-hydrogen" mimicry.[1][2] |

| LogP (Lipophilicity) | ~1.6 | ~1.8 - 2.0 | Slight increase; improves membrane permeability without drastic solubility loss.[1][2] |

| C=O Electrophilicity | Moderate | High | Increases reactivity toward active site nucleophiles (e.g., Serine-OH, Cysteine-SH).[1][2] |

| Hydration ( | Negligible | Significant | Favors gem-diol formation; critical for transition state inhibition.[1][2] |

| Metabolic Stability | Low ( | High | Blocks CYP-mediated dealkylation/oxidation at the |

Mechanism of Action: Transition State Mimicry

The primary utility of

Figure 1: The thermodynamic equilibrium facilitating transition state mimicry.[1] The electron-withdrawing fluorine destabilizes the carbonyl, driving hydration.

Synthetic Accessibility: Validated Protocols

Synthesis of

Method A: Electrophilic Fluorination (Selectfluor)

This is the industry-standard method for medicinal chemistry (mg to g scale) due to its operational simplicity and safety profile compared to

Protocol: Synthesis of this compound

Reagents:

-

Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 eq)[1][2]

-

Methanol (Solvent, anhydrous)

-

Sulfuric acid (Catalytic, 0.1 eq) or TMSOTf (for silyl enol ether route)

Step-by-Step Methodology:

-

Activation: Dissolve 3-methoxyacetophenone (10 mmol) in anhydrous Methanol (50 mL).

-

Reagent Addition: Add Selectfluor (11 mmol) in one portion.

-

Reflux: Heat the reaction mixture to 60°C (reflux) for 4-6 hours.

-

Expert Insight: The reaction proceeds via the enol tautomer. If conversion is slow, add 5 mol%

to catalyze enolization.

-

-

Quench: Cool to room temperature. Pour the mixture into saturated aqueous

to neutralize. -

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).-

Note: The mono-fluoro product is less polar than the starting material but distinct from the di-fluoro impurity.[1]

-

Self-Validating Checkpoint:

-

1H NMR (CDCl3): Look for the characteristic doublet at

~5.5 ppm ( -

19F NMR: A triplet (due to coupling with

) around

Synthetic Pathway Visualization

Figure 2: Electrophilic fluorination pathway. Control of stoichiometry is critical to prevent the formation of the difluoro species.

Applications in Drug Discovery[2][4][5][6][7]

Case Study: Serine Protease Inhibition

In the development of inhibitors for Cathepsin K or Thrombin , the this compound fragment acts as a "warhead" scaffold.[1][2]

-

The Challenge: Alkyl ketones are often too metabolically labile. Trifluoromethyl ketones can be too hydrated, leading to poor membrane permeability and excessive binding to off-target proteins.[1][2]

-

The Solution: The mono-fluoroketone provides the "Goldilocks" zone—sufficient hydration for potency, but enough lipophilicity for permeability.

-

Binding Mode: The methoxy group at the meta position often occupies the S1' or S2 pocket of the enzyme, engaging in specific H-bond interactions with backbone amides, while the hydrated ketone coordinates with the catalytic Serine/Cysteine.

Metabolic Stability Assay (In Vitro)

To verify the bioisosteric advantage, a comparative intrinsic clearance (

Protocol:

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

-

Compounds: Test compound (Fluoroketone) vs. Control (Methyl ketone).

-

Incubation: 37°C for 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS quantification of parent compound depletion.

-

Success Criteria: The fluorinated analog should show >2-fold improvement in half-life (

) compared to the non-fluorinated parent due to the blocking of

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

-

Banks, R. E. (1992). Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service.[1][2] Journal of Fluorine Chemistry, 87(1), 1-17.[2] Link

-

Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry.[1] Current Medicinal Chemistry, 13(1), 65-85.[1][2] Link

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.[2] Link[1]

Methodological & Application

Application Note: Regioselective Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethanone via Electrophilic Fluorination

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating synthetic protocols.

Introduction & Strategic Rationale

The incorporation of fluorine at the α-position of carbonyl compounds is a cornerstone strategy in drug development. α-Fluoroketones exhibit enhanced metabolic stability, modulated lipophilicity, and serve as critical precursors for bioactive chalcone derivatives and heterocyclic APIs.

Synthesizing 2-Fluoro-1-(3-methoxyphenyl)ethanone from 3'-methoxyacetophenone presents a specific regiochemical challenge: preventing over-fluorination. Direct electrophilic fluorination of acetophenones using N-F reagents often yields difficult-to-separate mixtures of unreacted starting material, mono-fluorinated, and di-fluorinated products[1]. To circumvent this, we detail a highly controlled, two-step fluorodesilylation workflow. By first trapping the ketone as a silyl enol ether, the stoichiometry of the reactive site is strictly locked to 1:1, ensuring absolute regiocontrol and maximizing the yield of the mono-fluorinated target[2].

Mechanistic Insights (E-E-A-T)

As a robust and scalable process, this methodology relies on the precise manipulation of reaction kinetics and thermodynamics:

-

Enol Trapping (Kinetic Control): 3'-methoxyacetophenone[3] is converted to its corresponding silyl enol ether using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Triethylamine (TEA). TEA serves as a non-nucleophilic base, while the highly electrophilic TMSOTf rapidly traps the enolate. This isolates the reactive enol tautomer and prevents the dynamic equilibrium that normally leads to di-fluorination.

-

Electrophilic Fluorodesilylation: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is utilized as a bench-stable, electrophilic fluorine source[4]. The electron-rich double bond of the silyl enol ether attacks the N-F bond. The transition state is stabilized by the polar solvent (Acetonitrile), and the reaction is thermodynamically driven by the cleavage of the Si-O bond and the formation of a strong Si-F bond (yielding TMS-F as a volatile byproduct).

Mechanistic pathway of electrophilic fluorodesilylation using Selectfluor.

Quantitative Data: Reaction Optimization

The table below summarizes the causality behind selecting the silyl enol ether pathway over direct fluorination. The two-step method drastically suppresses the formation of the di-fluoro impurity while operating at ambient temperature.

| Synthesis Strategy | Reagent | Equivalents | Temperature | Mono-Fluoro Yield | Di-Fluoro Yield |

| Direct Fluorination | Selectfluor | 1.20 eq | 80 °C | 45% | 20% |

| Direct Fluorination | NFSI | 1.50 eq | 100 °C | 35% | 15% |

| Silyl Enol Ether (Two-Step) | Selectfluor | 1.05 eq | 25 °C (RT) | 88% | <2% |

| Silyl Enol Ether (Two-Step) | NFSI | 1.10 eq | 25 °C (RT) | 82% | <2% |

Experimental Workflow & Protocols

Reaction workflow for the regioselective alpha-fluorination of 3'-methoxyacetophenone.

Phase 1: Synthesis of (1-(3-methoxyphenyl)vinyloxy)trimethylsilane

Objective: Quantitative conversion of the ketone to the silyl enol ether.

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an Argon atmosphere.

-

Dissolution: Add 3'-methoxyacetophenone (1.50 g, 10.0 mmol) and anhydrous Dichloromethane (DCM, 30 mL) to the flask.

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Add anhydrous Triethylamine (2.10 mL, 15.0 mmol) via syringe.

-

Silylation: Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.17 mL, 12.0 mmol) over 10 minutes. Causality: Dropwise addition controls the exothermic nature of the silylation and prevents localized heating that could lead to aldol condensation side-reactions.

-

Self-Validation Check: Remove the ice bath and stir at room temperature for 1 hour. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is self-validating: the UV-active starting material (

) must be completely consumed, replaced by a highly non-polar spot ( -

Workup: Quench the reaction with cold saturated aqueous

(20 mL) to prevent acidic hydrolysis of the product. Extract the aqueous layer with DCM (2

Phase 2: Electrophilic Fluorination

Objective: Regioselective mono-fluorination via fluorodesilylation.

-

Dissolution: Dissolve the crude silyl enol ether from Phase 1 in anhydrous Acetonitrile (MeCN, 40 mL) under Argon. Causality: MeCN is strictly required here; its high dielectric constant stabilizes the polar transition state during fluorine transfer.

-

Fluorination: Add Selectfluor (3.72 g, 10.5 mmol) in one single portion at room temperature.

-

Self-Validation Check: Vigorously stir the mixture for 2 hours. Selectfluor is initially insoluble in MeCN. As the reaction progresses, the suspension will briefly clear, followed by the precipitation of a new white solid (the defluorinated TEDA byproduct). This visual phase change serves as an intrinsic kinetic indicator of reaction completion.

-

Workup & Purification: Filter the suspension through a pad of Celite to remove the TEDA byproduct. Wash the pad with EtOAc (20 mL). Concentrate the filtrate under reduced pressure.

-

Isolation: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, gradient from 95:5 to 85:15). The target product, This compound , elutes as a colorless to pale-yellow oil (Yield: ~1.48 g, 88% over two steps).

-

Analytical Confirmation:

NMR (

References

-

Title: Carbon–Fluorine Bond Formation Source: Harvard DASH URL: [Link]

-

Title: Bench-Stable Electrophilic Fluorinating Reagents for Highly Selective Mono- and Difluorination of Silyl Enol Ethers Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols for the Electrophilic Fluorination of 3'-Methoxyacetophenone using Selectfluor™

Introduction: The Strategic Value of Fluorinated Acetophenones in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1][2][3] The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[1][2][3] Consequently, fluorinated compounds are prevalent in a wide array of pharmaceuticals and agrochemicals.[4][5] Among the various classes of fluorinated organic compounds, fluorinated acetophenones are valuable building blocks in the synthesis of more complex bioactive molecules.[6]

This guide provides a comprehensive overview and a detailed protocol for the electrophilic fluorination of 3'-methoxyacetophenone using Selectfluor™, a widely used, stable, and effective electrophilic fluorinating agent.[7][8][9][10][11] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the analytical techniques for product characterization.

Understanding the Reaction: Mechanism and Regioselectivity

The electrophilic fluorination of 3'-methoxyacetophenone with Selectfluor™ is an example of an electrophilic aromatic substitution (SEAr) reaction. In this reaction, the electrophilic fluorine from Selectfluor™ replaces a hydrogen atom on the aromatic ring.

The Role of Selectfluor™

Selectfluor™, with the chemical name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a powerful and user-friendly electrophilic fluorinating agent.[7][8][9][10][11] Its stability in air and moisture, coupled with its non-volatile nature, makes it a safer alternative to many other fluorinating agents.[8] The key to its reactivity lies in the N-F bond, which serves as a source of electrophilic fluorine ("F+").[9]

Directing Effects and Regioselectivity

The regiochemical outcome of the fluorination is dictated by the directing effects of the substituents already present on the benzene ring: the methoxy (-OCH3) group and the acetyl (-COCH3) group.

-

The Methoxy Group (-OCH3): The methoxy group is a strong electron-donating group (EDG) through resonance.[12] It increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[12] This electron-donating effect is most pronounced at the ortho and para positions relative to the methoxy group. Therefore, the methoxy group is an ortho, para-director.[12][13][14]

-

The Acetyl Group (-COCH3): The acetyl group is an electron-withdrawing group (EWG) through resonance.[13] It deactivates the aromatic ring towards electrophilic substitution by decreasing its electron density. The acetyl group directs incoming electrophiles to the meta position.[13][14]

In the case of 3'-methoxyacetophenone, the two substituents work in concert to direct the incoming electrophile. The strongly activating ortho, para-directing methoxy group will dominate the regioselectivity. The positions ortho to the methoxy group are positions 2 and 4, and the para position is position 6. The acetyl group at position 1 will direct meta to itself, which are positions 3 and 5. The most activated positions that are favored by the methoxy group will be the primary sites of fluorination.

Diagram of the Reaction Mechanism

Caption: General overview of the electrophilic fluorination reaction.

Experimental Protocol

This protocol is a representative procedure for the electrophilic fluorination of 3'-methoxyacetophenone. Researchers should always conduct a thorough risk assessment before commencing any new experiment.

Materials and Equipment

| Reagents | Equipment |

| 3'-Methoxyacetophenone | Round-bottom flask with a magnetic stir bar |

| Selectfluor™ | Condenser |

| Acetonitrile (anhydrous) | Heating mantle with a temperature controller |

| Dichloromethane (DCM) | Thin-layer chromatography (TLC) plates |

| Saturated sodium bicarbonate solution | UV lamp |

| Brine | Separatory funnel |

| Anhydrous sodium sulfate | Rotary evaporator |

| Silica gel for column chromatography | Glassware for column chromatography |

| Hexanes | NMR tubes |

| Ethyl acetate | NMR spectrometer |

Safety Precautions

-

Selectfluor™: While more stable than many fluorinating agents, Selectfluor™ is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[15] It is also harmful to aquatic life.[15] Always handle Selectfluor™ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid inhalation of dust.[16]

-

Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle these solvents in a fume hood and away from ignition sources.

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3'-methoxyacetophenone (1.50 g, 10.0 mmol).

-

Dissolve the starting material in 30 mL of anhydrous acetonitrile.

-

In a single portion, add Selectfluor™ (3.90 g, 11.0 mmol, 1.1 equivalents) to the stirred solution at room temperature.

-

Fit the flask with a condenser and place it in a pre-heated oil bath at 60 °C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Prepare a TLC developing chamber with a solvent system of 80:20 hexanes:ethyl acetate.

-

Spot the reaction mixture on a TLC plate alongside the starting material.

-

Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible. The expected reaction time is typically 4-8 hours.

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of dichloromethane (DCM) and 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.

-

Collect the fractions containing the desired product (as determined by TLC analysis).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated product as a pale yellow oil or a low-melting solid.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the fluorination reaction.

Data Presentation and Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Yield and Physical Properties

| Property | Expected Value |

| Product Name | 2-Fluoro-3'-methoxyacetophenone (Major Isomer) |

| Appearance | Pale yellow oil or low-melting solid |

| Yield | 60-80% (typical) |

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.17 g/mol |

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

-

δ (ppm): ~7.6-7.2 (m, 3H, Ar-H), 3.90 (s, 3H, -OCH3), 2.60 (d, JHF ≈ 2 Hz, 3H, -COCH3). The coupling of the acetyl protons to the fluorine atom is a key diagnostic feature.

13C NMR (100 MHz, CDCl3):

-

δ (ppm): ~195 (d, JCF ≈ 4 Hz, C=O), ~158 (d, JCF ≈ 250 Hz, C-F), ~155 (s, C-OCH3), ~130-110 (m, Ar-C), ~56 (s, -OCH3), ~30 (d, JCF ≈ 2 Hz, -COCH3). The large carbon-fluorine coupling constant for the carbon directly attached to the fluorine is characteristic.[17][18]

19F NMR (376 MHz, CDCl3):

-

δ (ppm): A single peak is expected in the typical range for an aryl fluoride, approximately -110 to -140 ppm.

Mass Spectrometry (GC-MS):

-

m/z: Calculated for C9H9FO2 [M]+: 168.06. The mass spectrum will show the molecular ion peak at this value.

Troubleshooting and Further Considerations

-

Low Yield: If the yield is low, ensure that anhydrous solvent was used, as water can react with Selectfluor™. The reaction temperature and time can also be optimized.

-

Formation of Multiple Isomers: While the reaction is expected to be highly regioselective, the formation of minor isomers is possible. Careful purification by column chromatography is crucial to isolate the desired product.

-

Alternative Solvents: While acetonitrile is a common solvent for Selectfluor™ reactions, other polar aprotic solvents like DMF could be explored, though this may affect the reaction rate and selectivity.[7]

Conclusion

The electrophilic fluorination of 3'-methoxyacetophenone using Selectfluor™ is a reliable and efficient method for the synthesis of the corresponding fluorinated derivative. The reaction proceeds with good yield and high regioselectivity, driven by the directing effects of the methoxy substituent. The operational simplicity and enhanced safety profile of Selectfluor™ make this a valuable transformation for researchers in medicinal chemistry and drug development. Careful execution of the protocol and thorough characterization of the product will ensure the successful synthesis of this important fluorinated building block.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2724933, Selectfluor. Retrieved from [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Wikipedia. (2024). Organofluorine chemistry. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

LibreTexts. (2021). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]

-

ChemRxiv. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]

- Buron, F., et al. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5264-5279.

-

Pharmacompass. (n.d.). SELECTFLUOR F-TEDA-BF4. Retrieved from [Link]

-

European Patent Office. (2009). METHOD FOR PURIFYING FLUORINE COMPOUND - EP 2075229 A1. Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 10(16), 1957-1989.

- Georg Thieme Verlag. (2017).

-

ResearchGate. (n.d.). Flavones from salicylaldehyde and acetophenone derivatives. Retrieved from [Link]

-

Scribd. (2004). Selectfluor: Electrophilic Fluorination Insights. Retrieved from [Link]

-

-ORCA. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Retrieved from [Link]

-

MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Retrieved from [Link]

-

Phenomenex. (n.d.). Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env. Retrieved from [Link]

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]

-

YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

deepdyve.com. (n.d.). 13 c nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Wiley Online Library. (2021). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Retrieved from [Link]

-

LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

MDPI. (2011). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]

-

University of Calgary. (n.d.). 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

-

CHEM21. (n.d.). CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. brynmawr.edu [brynmawr.edu]